![molecular formula C28H24NOP B14792738 (S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole](/img/structure/B14792738.png)
(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. Chiral ligands are crucial in the field of organic chemistry as they facilitate the formation of enantiomerically enriched products, which are important in the development of pharmaceuticals and other biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Biphenyl Backbone: This can be achieved through Suzuki coupling reactions between appropriate aryl halides and boronic acids.
Introduction of the Phosphanyl Group: The diphenylphosphanyl group is introduced via a reaction with a suitable phosphine reagent.
Formation of the Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
化学反应分析
Types of Reactions
(S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The biphenyl backbone can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group results in phosphine oxides, while substitution reactions on the biphenyl backbone can yield various substituted biphenyl derivatives.
科学研究应用
(S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential in the synthesis of biologically active molecules.
Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Used in the production of fine chemicals and specialty materials.
作用机制
The mechanism by which (S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The molecular targets and pathways involved include:
Coordination with Metal Centers: Forms complexes with metals such as palladium, rhodium, and iridium.
Induction of Chirality: Facilitates the formation of enantiomerically enriched products through asymmetric catalysis.
相似化合物的比较
Similar Compounds
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral ligand used in asymmetric synthesis.
DIPAMP (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene): Known for its use in hydrogenation reactions.
TADDOL (α,α,α’,α’-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Used in various asymmetric transformations.
Uniqueness
(S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, offering advantages in terms of selectivity and yield compared to other chiral ligands.
属性
分子式 |
C28H24NOP |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
[2-[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C28H24NOP/c1-21-20-30-28(29-21)26-18-9-8-16-24(26)25-17-10-11-19-27(25)31(22-12-4-2-5-13-22)23-14-6-3-7-15-23/h2-19,21H,20H2,1H3/t21-/m0/s1 |
InChI 键 |
IDGLMFREPJSECD-NRFANRHFSA-N |
手性 SMILES |
C[C@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
CC1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (R)-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B14792660.png)
![2-(2,5-Dimethoxyphenyl)-7,8-dimethoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14792672.png)
![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide](/img/structure/B14792680.png)
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14792695.png)
![3-Methyl-6-{[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}piperazine-2,5-dione](/img/structure/B14792698.png)
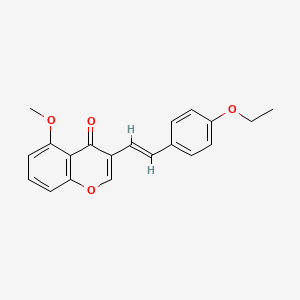
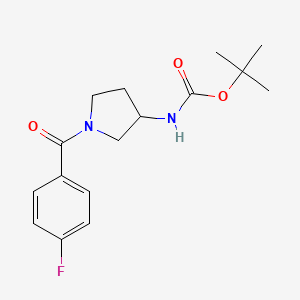
![8-N-(3,3-dimethylbutan-2-yl)-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B14792720.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14792722.png)
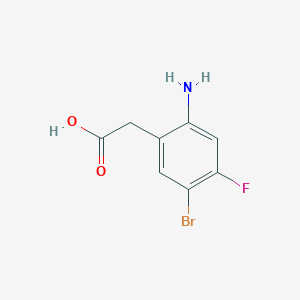
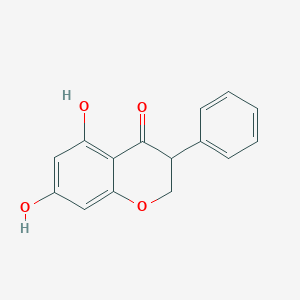
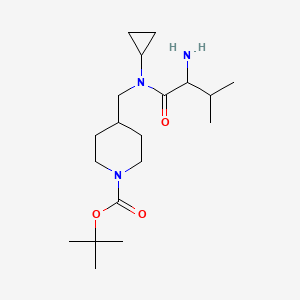
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)

